1,1'-Biphenyl-2-sulfinic acid
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Overview
Description
1,1’-BIPHENYL-2-SULFINIC ACID is an organic compound belonging to the class of biphenyls and derivatives. It contains two benzene rings linked by a carbon-carbon bond and a sulfinic acid group attached to one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-BIPHENYL-2-SULFINIC ACID can be synthesized through several methods. One common approach involves the oxidation of 1,1’-biphenyl-2-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate . The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 1,1’-BIPHENYL-2-SULFINIC ACID often involves the use of sulfinate salts as intermediates. These salts are stable and can be easily converted to the free sulfinic acid by acidification . The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-BIPHENYL-2-SULFINIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to the corresponding thiol.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1,1’-BIPHENYL-2-SULFINIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-BIPHENYL-2-SULFINIC ACID involves its interaction with molecular targets such as enzymes. For example, it can act as a substrate for desulfinase enzymes, leading to the formation of biphenyl derivatives . The pathways involved in these reactions are crucial for understanding its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
1,1’-BIPHENYL-2-SULFONIC ACID: Similar structure but contains a sulfonic acid group instead of a sulfinic acid group.
2-NAPHTHYL SULFINIC ACID: Contains a naphthalene ring instead of a biphenyl structure.
BENZENESULFINIC ACID: Contains a single benzene ring with a sulfinic acid group.
Uniqueness
1,1’-BIPHENYL-2-SULFINIC ACID is unique due to its biphenyl structure, which provides distinct reactivity and properties compared to other sulfinic acids.
Properties
Molecular Formula |
C12H10O2S |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-phenylbenzenesulfinic acid |
InChI |
InChI=1S/C12H10O2S/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14) |
InChI Key |
LZCLZDCSBDVAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)O |
Synonyms |
biphenyl-2-sulfinic acid |
Origin of Product |
United States |
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